(3-(1-Methyl-1H-imidazol-2-YL)phenyl)boronic acid pinacol ester
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Overview
Description
(3-(1-Methyl-1H-imidazol-2-YL)phenyl)boronic acid pinacol ester is a boronic ester derivative that features an imidazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the boronic acid pinacol ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-Methyl-1H-imidazol-2-YL)phenyl)boronic acid pinacol ester typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3-(1-Methyl-1H-imidazol-2-YL)phenyl)boronic acid pinacol ester undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This reaction forms biaryl compounds by coupling the boronic ester with an aryl halide in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Electrophiles: For substitution reactions on the imidazole ring.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.
Phenols: Formed via oxidation of the boronic ester group.
Scientific Research Applications
(3-(1-Methyl-1H-imidazol-2-YL)phenyl)boronic acid pinacol ester has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Organic Synthesis: Serves as a building block in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (3-(1-Methyl-1H-imidazol-2-YL)phenyl)boronic acid pinacol ester primarily involves its role as a coupling partner in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The imidazole ring can also participate in coordination chemistry, interacting with metal ions and other electrophiles .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the imidazole ring, making it less versatile in certain applications.
(3-(1H-Imidazol-2-YL)phenyl)boronic Acid Pinacol Ester: Similar structure but without the methyl group on the imidazole ring.
Uniqueness
(3-(1-Methyl-1H-imidazol-2-YL)phenyl)boronic acid pinacol ester is unique due to the presence of both the boronic ester group and the methyl-substituted imidazole ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C16H21BN2O2 |
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Molecular Weight |
284.2 g/mol |
IUPAC Name |
1-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-6-7-12(11-13)14-18-9-10-19(14)5/h6-11H,1-5H3 |
InChI Key |
KETAMQVANZUCIS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC=CN3C |
Origin of Product |
United States |
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